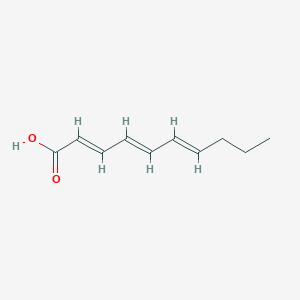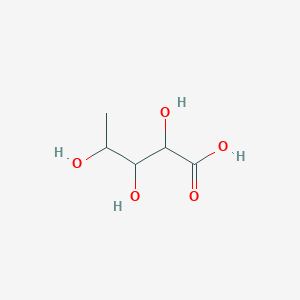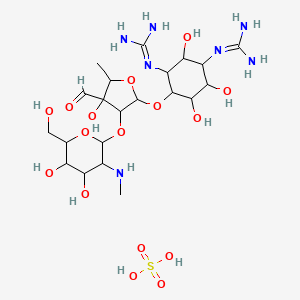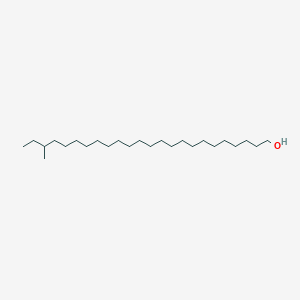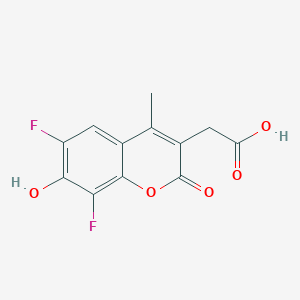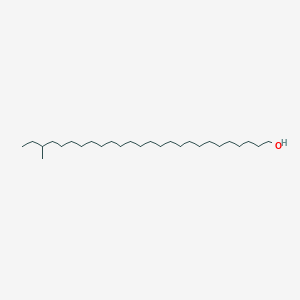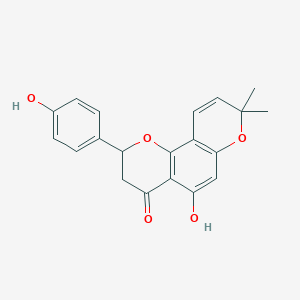
Citflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citflavanone is an extended flavonoid.
Citflavanone is a natural product found in Citrus, Citrus tamurana, and other organisms with data available.
Aplicaciones Científicas De Investigación
Identification and Characterization
A new flavonoid named citflavanone, along with other prenylated phenol derivatives, was isolated from various Citrus plants, including Citrus natsudaidai, C. medica, and C. sinensis. The structure of citflavanone was determined through the prenylation of naringenin, contributing significantly to the understanding of flavonoid chemistry in Citrus species (Ito et al., 1988).
Pharmacological Properties
Another study on Citrus sinensis var. brasiliensis and C. nobilis var. sunki discovered a new chalcone, citrunobin, along with citflavanone. These compounds, particularly citflavanone, have been studied for their absolute configurations, contributing to the pharmacological knowledge of these citrus-derived compounds (Tian‐Shung, 1989).
Anti-inflammatory and Immunomodulatory Activities
Citflavanone was also studied in the context of anti-inflammatory and immunomodulatory properties. An investigation into the ethanol extract of Chrysanthemum indicum Linné, which contains flavonoids including citflavanone, revealed significant anti-inflammatory, humoral and cellular immunomodulatory, and mononuclear phagocytic activities (Cheng et al., 2005).
Potential in Hepatic Fibrosis Treatment
Research on the roots of Phyllodium pulchellum identified citflavanone as one of the bioactive constituents against hepatic fibrosis. This suggests a potential role for citflavanone in the treatment of liver diseases, particularly in inhibiting the proliferation of activated HSC-T6 cells in vitro (Wang et al., 2014).
Propiedades
Nombre del producto |
Citflavanone |
|---|---|
Fórmula molecular |
C20H18O5 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H18O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-8,10,16,21,23H,9H2,1-2H3 |
Clave InChI |
JTJIFFUHXHGAOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=C(C=C4)O)O)C |
Sinónimos |
citflavanone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



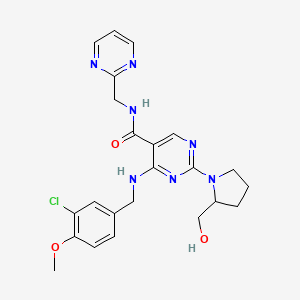
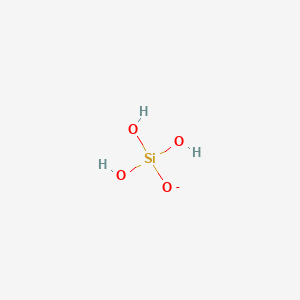
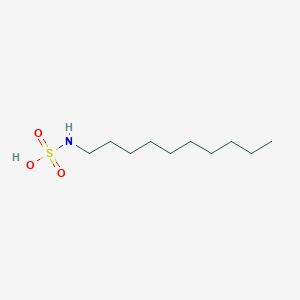
![4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B1258584.png)
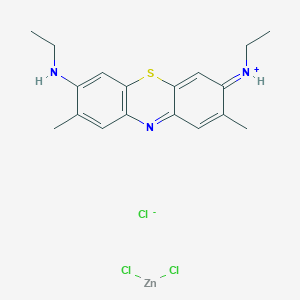
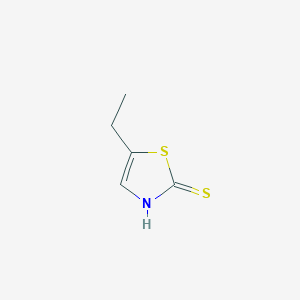
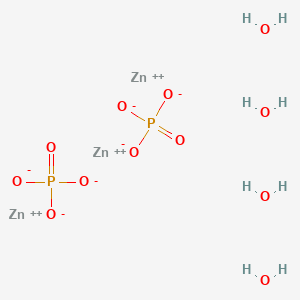
![1'-(4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl)spiro[1H-2-benzofuran-3,4'-piperidine]](/img/structure/B1258593.png)
